molecular formula C4H6N2O2 B3345945 4-Hydrazinylfuran-2(5H)-one CAS No. 112476-60-5

4-Hydrazinylfuran-2(5H)-one

Cat. No.: B3345945
CAS No.: 112476-60-5
M. Wt: 114.1 g/mol
InChI Key: YRAWZBPBCPDJPT-UHFFFAOYSA-N
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Description

4-Hydrazinylfuran-2(5H)-one is a heterocyclic compound that contains both a furan ring and a hydrazine functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazine group makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylfuran-2(5H)-one typically involves the reaction of furan-2(5H)-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Furan-2(5H)-one+Hydrazine hydrateThis compound\text{Furan-2(5H)-one} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Furan-2(5H)-one+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylfuran-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the furan ring.

Scientific Research Applications

4-Hydrazinylfuran-2(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer, antibacterial, or antifungal properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Hydrazinylfuran-2(5H)-one and its derivatives depends on the specific biological target or application. Generally, the hydrazine group can interact with various biological molecules, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylpyrimidine-5-carboxylate: This compound also contains a hydrazine group and is used in similar applications, particularly in medicinal chemistry.

    4-Hydrazinyl-2-methylpyrimidine-5-carboxylate: Another similar compound with applications in pharmaceuticals and materials science.

Uniqueness

4-Hydrazinylfuran-2(5H)-one is unique due to the presence of the furan ring, which imparts specific electronic and structural properties. This makes it distinct from other hydrazine-containing compounds, such as those with pyrimidine or pyridine rings. The furan ring can participate in various chemical reactions, leading to a diverse range of derivatives with unique properties.

Properties

IUPAC Name

3-hydrazinyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-6-3-1-4(7)8-2-3/h1,6H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWZBPBCPDJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550371
Record name 4-Hydrazinylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112476-60-5
Record name 4-Hydrazinylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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